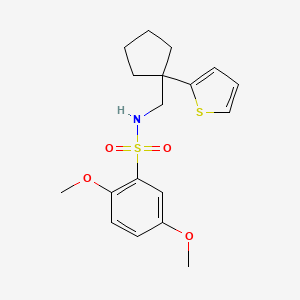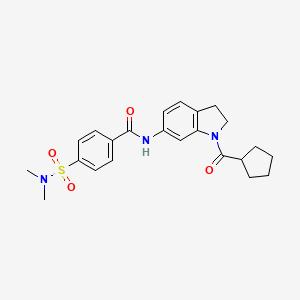![molecular formula C20H17N5O2 B3209417 N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-(2-methoxyphenyl)acetamide CAS No. 1058482-71-5](/img/structure/B3209417.png)
N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-(2-methoxyphenyl)acetamide
Descripción general
Descripción
N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-(2-methoxyphenyl)acetamide, commonly known as TPA023, is a chemical compound that belongs to the class of anxiolytic drugs. It was first synthesized in the late 1990s and has been the subject of extensive scientific research due to its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Delayed Fluorescence Emitters
The compound has been investigated as a novel rigid electron acceptor for high-efficiency thermally activated delayed fluorescence (TADF) emitters. Specifically, it falls into the category of tris[1,2,4]triazolo[1,3,5]triazine-based acceptors. These emitters exhibit both TADF activity and aggregation-induced emission enhancement (AIEE) characteristics . Researchers have utilized this compound to construct green-emitting solution-processed organic light-emitting diodes (OLEDs) with impressive performance, achieving an external quantum efficiency (EQE) as high as 6.2% .
Antitumor Activities
A series of derivatives based on the [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine scaffold have been synthesized and evaluated for their antitumor properties. These compounds demonstrate potent antiproliferative activities against various cancer cell lines, including A549, Bewo, and MCF-7 cells .
LSD1 Inhibitors
The [1,2,3]triazolo[4,5-d]pyrimidine scaffold, which shares similarities with our compound, has been explored as a template for designing new LSD1 (lysine-specific demethylase 1) inhibitors. Docking studies suggest that interactions between the nitrogen atom in the pyridine ring and specific residues contribute to improved activity .
Medicinal Chemistry Building Blocks
Approaches involving [1,2,4]triazolo[4,3-a]pyrazine-based building blocks have been elaborated for medicinal chemistry. These methods provide efficient access to target derivatives, starting from readily available and cost-effective reagents .
Mecanismo De Acción
Target of Action
The primary target of this compound is the c-Met kinase . c-Met kinase is a protein that plays a crucial role in cellular growth, survival, and migration. It is often overexpressed in various types of cancer cells, making it a potential target for anti-cancer drugs .
Mode of Action
The compound interacts with its target, the c-Met kinase, by binding to it. This binding inhibits the kinase’s activity, thereby disrupting the signaling pathways it controls . The exact nature of this interaction and the resulting changes are still under investigation.
Biochemical Pathways
The inhibition of c-Met kinase affects several biochemical pathways. Primarily, it disrupts the signaling pathways that control cell growth and survival. This can lead to the death of cancer cells, or apoptosis, and inhibit the growth of tumors .
Pharmacokinetics
It is known that the compound exhibits excellent anti-tumor activity against various cancer cell lines
Result of Action
The result of the compound’s action is the inhibition of tumor growth. By inhibiting c-Met kinase, the compound disrupts the growth and survival of cancer cells. This leads to a decrease in tumor size and potentially the eradication of the tumor .
Propiedades
IUPAC Name |
2-(2-methoxyphenyl)-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O2/c1-27-18-8-3-2-5-15(18)12-20(26)22-16-7-4-6-14(11-16)17-9-10-19-23-21-13-25(19)24-17/h2-11,13H,12H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYDBWAIZSYSHPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)NC2=CC=CC(=C2)C3=NN4C=NN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-(2-methoxyphenyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



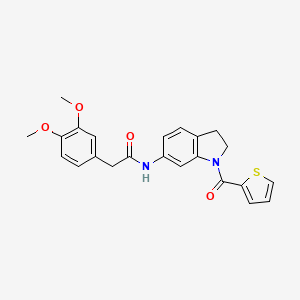

![2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)ethanone](/img/structure/B3209360.png)
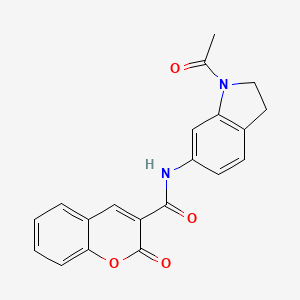
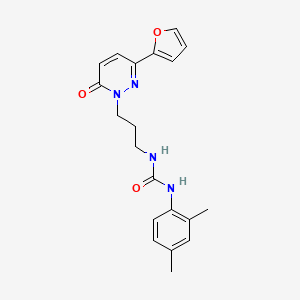

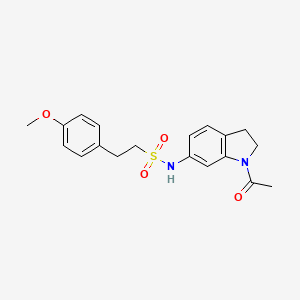
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)urea](/img/structure/B3209394.png)
